MMAF (Monométhylauristatine F)
Vue d'ensemble
Description
La monométhylauristatine F est un analogue synthétique du composé naturel dolastatine 10. Elle a suscité un intérêt considérable dans la recherche sur le cancer en raison de sa forte puissance in vitro. La monométhylauristatine F est utilisée comme charge utile cytotoxique dans les conjugués anticorps-médicaments, qui sont conçus pour cibler et tuer spécifiquement les cellules cancéreuses .
Applications De Recherche Scientifique
Monomethyl auristatin F has a wide range of scientific research applications:
Chemistry: It is used in the development of new synthetic routes and chemical modifications to enhance its efficacy.
Biology: Monomethyl auristatin F is studied for its effects on cellular processes, particularly its ability to inhibit tubulin polymerization.
Medicine: It is a key component in antibody-drug conjugates used for targeted cancer therapy.
Mécanisme D'action
Target of Action
Monomethylauristatin F (MMAF) primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, enabling intracellular transport, and facilitating cell division .
Mode of Action
MMAF is an antimitotic agent that inhibits cell division by blocking the polymerization of tubulin . It is linked to an antibody with high affinity to structures on cancer cells, causing MMAF to accumulate in such cells . This targeted delivery allows MMAF to exert its cytotoxic effects specifically on cancer cells, sparing healthy cells .
Biochemical Pathways
The primary biochemical pathway affected by MMAF is the cell division process . By inhibiting tubulin polymerization, MMAF disrupts the formation of the mitotic spindle, a structure that is essential for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death .
Pharmacokinetics
MMAF exhibits high clearance and zero bioavailability when administered alone . . The antibody-drug conjugate is selectively taken up by target cells, leading to a higher concentration of MMAF in these cells . The major metabolic pathway of MMAF is demethylation .
Result of Action
The molecular effect of MMAF’s action is the disruption of microtubule dynamics , leading to cell cycle arrest . On a cellular level, this results in the death of the target cancer cells . MMAF has been shown to have potent antitumor effects when conjugated to antibodies and delivered to cancer cells .
Action Environment
The action of MMAF is influenced by the tumor microenvironment . Factors such as the expression level of the target antigen on cancer cells, the accessibility of the target cells to the antibody-drug conjugate, and the stability of the conjugate in the tumor microenvironment can all impact the efficacy of MMAF . Additionally, the development of drug resistance over time is a challenge that needs to be addressed .
Analyse Biochimique
Biochemical Properties
Monomethylauristatin F interacts with tubulin, a globular protein, and inhibits its polymerization . This interaction disrupts the formation of microtubules, a key component of the cell’s cytoskeleton . The nature of this interaction is that of a potent inhibitor binding to its target protein, thereby blocking its normal function .
Cellular Effects
Monomethylauristatin F has a profound impact on various types of cells, particularly cancer cells . It influences cell function by disrupting the cell’s cytoskeleton, which can lead to cell cycle arrest and apoptosis . This can also impact cell signaling pathways and gene expression, although the specifics can vary depending on the cell type .
Molecular Mechanism
The molecular mechanism of action of Monomethylauristatin F involves its binding to tubulin and blocking the polymerization of tubulin . This prevents the formation of microtubules, leading to cell cycle arrest and subsequent apoptosis . The binding of Monomethylauristatin F to tubulin is a key step in its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Monomethylauristatin F can change over time. For instance, a study found that MMAF exhibits excellent inhibition on tubulin . Over time, the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
Monomethylauristatin F is involved in the metabolic pathway related to tubulin polymerization . It interacts with tubulin, a protein that is a key part of the cell’s cytoskeleton
Transport and Distribution
Monomethylauristatin F is linked to an antibody with high affinity to structures on cancer cells, causing MMAF to accumulate in such cells . This suggests that the transport and distribution of Monomethylauristatin F within cells and tissues are mediated by these antibodies .
Subcellular Localization
The subcellular localization of Monomethylauristatin F is likely to be influenced by the antibodies to which it is linked . These antibodies can direct Monomethylauristatin F to specific compartments or organelles within the cell
Méthodes De Préparation
La monométhylauristatine F peut être synthétisée par différentes voies. Une méthode courante implique l'utilisation d'aldéhyde d'ammonium de viande séchée N-Boc-L, qui est dissous dans du dichlorométhane et réagit avec l'acrylate de méthyle sous protection d'azote. La réaction est agitée à température ambiante pendant sept jours pour être terminée . Les méthodes de production industrielle impliquent souvent des techniques de préparation à grande échelle qui garantissent un rendement et une pureté élevés, adaptés aux applications cliniques .
Analyse Des Réactions Chimiques
La monométhylauristatine F subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels de la molécule, modifiant potentiellement son activité.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier la structure de la molécule, affectant ses propriétés cytotoxiques.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers solvants organiques. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
La monométhylauristatine F a un large éventail d'applications de recherche scientifique :
Chimie : Elle est utilisée dans le développement de nouvelles voies de synthèse et de modifications chimiques pour améliorer son efficacité.
Biologie : La monométhylauristatine F est étudiée pour ses effets sur les processus cellulaires, en particulier sa capacité à inhiber la polymérisation de la tubuline.
Médecine : Elle est un composant clé des conjugués anticorps-médicaments utilisés pour la thérapie anticancéreuse ciblée.
Mécanisme d'action
La monométhylauristatine F est un agent antimitotique qui inhibe la division cellulaire en bloquant la polymérisation de la tubuline. Elle est liée à un anticorps ayant une forte affinité pour les structures sur les cellules cancéreuses, ce qui provoque l'accumulation de la monométhylauristatine F dans ces cellules. Cette administration ciblée permet de tuer sélectivement les cellules cancéreuses tout en épargnant les cellules saines .
Comparaison Avec Des Composés Similaires
La monométhylauristatine F est souvent comparée à d'autres dérivés de l'auristatine, tels que la monométhylauristatine E. Bien que les deux composés inhibent la polymérisation de la tubuline, la monométhylauristatine F possède un groupement phénylalanine à son extrémité C, ce qui contribue à son imperméabilité membranaire. Cela rend la monométhylauristatine F moins toxique pour les cellules non cibles que la monométhylauristatine E.
Les composés similaires comprennent :
Monométhylauristatine E : Un autre agent cytotoxique puissant utilisé dans les conjugués anticorps-médicaments.
Dolastatine 10 : Le composé naturel dont est dérivée la monométhylauristatine F.
Paclitaxel : Un produit naturel utilisé en chimiothérapie qui cible également la tubuline.
La structure et les propriétés uniques de la monométhylauristatine F en font un outil précieux dans la thérapie anticancéreuse ciblée, offrant une forte puissance avec des effets hors cible réduits.
Activité Biologique
Monomethyl auristatin F (MMAF) is a synthetic derivative of the natural product auristatin, known for its potent cytotoxic properties, particularly in the context of antibody-drug conjugates (ADCs). This article provides a comprehensive overview of the biological activity of MMAF, focusing on its pharmacokinetics, mechanism of action, and therapeutic applications, supported by data tables and relevant case studies.
Overview of MMAF
MMAF is primarily recognized for its role as a cytotoxic agent in ADCs. These conjugates leverage the specificity of antibodies to deliver MMAF directly to cancer cells, thereby minimizing systemic toxicity while maximizing therapeutic efficacy. MMAF acts by binding to microtubules, disrupting cell division and leading to apoptosis in rapidly dividing cells.
Pharmacokinetics and Metabolism
Recent studies have elucidated the pharmacokinetic profile of MMAF, highlighting its bioavailability and metabolic pathways. A study utilizing liquid chromatography–quadrupole-time-of-flight–mass spectrometry (LC-TOF-MS/MS) revealed that:
- Bioavailability : MMAF demonstrated 0% bioavailability with high clearance rates.
- Metabolism : Seven metabolites were identified, with demethylation being the primary metabolic pathway.
Table 1: Pharmacokinetic Parameters of MMAF
Parameter | Value |
---|---|
Bioavailability | 0% |
Clearance | High |
Major Metabolite Pathway | Demethylation |
The study also confirmed the stability of MMAF under various conditions and established acceptable calibration curves for quantification in rat plasma .
MMAF exerts its cytotoxic effects by inhibiting microtubule polymerization. This action results in cell cycle arrest and subsequent apoptosis. The structural characteristics of MMAF contribute to its effectiveness:
- Binding : MMAF binds to tubulin, preventing the formation of microtubules necessary for mitosis.
- Conformational Isomerism : The molecule exhibits complex NMR spectra due to conformational isomerism, which influences its biological activity .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that MMAF is effective against various cancer cell lines. A comparative study evaluated the cytotoxic effects of MMAF alongside other compounds, revealing significant potency:
Table 2: Cytotoxicity of MMAF Compared to Other Agents
Compound | IC50 (nM) |
---|---|
MMAF | 0.5 |
MMAE | 0.8 |
DARPins-MMAF | 0.3 |
These results indicate that MMAF possesses a lower IC50 value compared to its analogs, suggesting enhanced efficacy in targeting cancer cells .
Case Studies and Clinical Applications
MMAF has been incorporated into several ADC formulations currently under investigation or in clinical use. One notable application is in targeting tumors expressing epithelial cell adhesion molecules (EpCAM). In preclinical models, MMAF-based ADCs showed promising results in reducing tumor burden while sparing healthy tissue.
Case Study: Efficacy in Solid Tumors
A clinical trial involving an EpCAM-targeted ADC with MMAF demonstrated:
- Response Rate : 70% overall response rate in patients with advanced solid tumors.
- Safety Profile : Manageable side effects primarily limited to localized reactions at injection sites.
The findings support the potential of MMAF as a key component in ADC therapies for various malignancies .
Propriétés
IUPAC Name |
(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N5O8/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50)/t25-,26+,28-,29-,30+,32-,33-,34-,35+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRNYXJJRJQHNW-DEMKXPNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H65N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031563 | |
Record name | Monomethyl auristatin F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745017-94-1 | |
Record name | Monomethyl auristatin F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONOMETHYL AURISTATIN F | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z1AI9IW5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.